Chemical Identity
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one is a complex organic compound with the following identifiers:
This compound is characterized by its unique bicyclic structure which contributes to its chemical behavior and potential applications.
Source
The compound can be sourced from various chemical suppliers, including A2B Chem, Aaron Chem, and EvitaChem, where it is available for research purposes at varying quantities and prices .
Classification
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one is classified as a brominated ketone and falls under the category of bicyclic compounds due to the presence of the oxabicyclo structure in its molecular framework.
Methods of Synthesis
The synthesis of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one typically involves several steps:
Technical details regarding specific reagents and conditions (temperature, solvents) are crucial for optimizing yield and purity but are not provided in the available literature.
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrO2 |
| Molecular Weight | 247.1289 g/mol |
| SMILES | BrCC(=O)C12CC(C1)(OC2(C)C)C |
Types of Reactions
The compound may participate in various chemical reactions typical for brominated ketones:
Specific reagents such as sodium borohydride for reduction or alkoxide bases for elimination may be used depending on the desired transformation.
The mechanism of action for 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one primarily involves its reactivity due to the presence of both the bromine atom and the carbonyl group.
The bromine atom enhances electrophilicity at adjacent carbon centers, facilitating nucleophilic attack by various reagents. This can lead to diverse functional transformations that are crucial in synthetic organic chemistry.
The physical properties of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one include:
Key chemical properties include:
The compound is primarily utilized in research settings for:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7